4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile is an organic compound that features both fluorine and iodine substituents on a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures (around 60°C) for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
Scientific Research Applications
4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique properties make it useful in the development of new materials.
Chemical Biology: It can be used to study biological pathways and interactions due to its ability to form stable derivatives.
Mechanism of Action
The mechanism of action of 4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, affecting their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Fluorobenzyl)oxy)benzonitrile
- 3-Iodo-4-(benzyloxy)benzonitrile
- 4-(3-Fluorobenzyloxy)phenylboronic acid
Uniqueness
4-((3-Fluorobenzyl)oxy)-3-iodobenzonitrile is unique due to the combination of fluorine and iodine substituents on the benzonitrile core. This combination can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H9FINO |
---|---|
Molecular Weight |
353.13 g/mol |
IUPAC Name |
4-[(3-fluorophenyl)methoxy]-3-iodobenzonitrile |
InChI |
InChI=1S/C14H9FINO/c15-12-3-1-2-11(6-12)9-18-14-5-4-10(8-17)7-13(14)16/h1-7H,9H2 |
InChI Key |
AJUUCHWYIVPWRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.